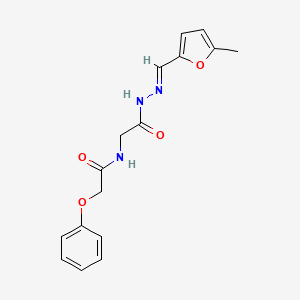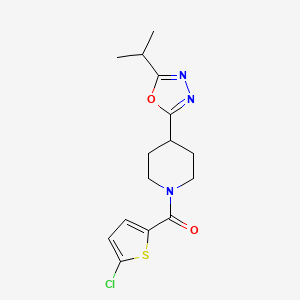![molecular formula C14H8ClF4N3 B3003957 3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439097-12-8](/img/structure/B3003957.png)
3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been identified as a privileged structure due to its diverse biological activities and potential for library synthesis . The core structure of this compound is almost planar, with the fluorobenzene ring slightly rotated out of the plane, and the dichlorobenzene ring rotated more significantly .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves condensation reactions. For instance, a one-pot synthesis route for 3-formylpyrazolo[1,5-a]pyrimidines has been reported, which could serve as intermediates for further functionalization . Another study describes a novel two-step synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines, which could be used as building blocks for creating a library of biologically interesting compounds . Additionally, the title compound itself has been synthesized through a condensation of specific precursors, demonstrating the versatility of pyrazolo[1,5-a]pyrimidine chemistry .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied using techniques such as NMR and X-ray diffraction analysis. The regioselectivity and the planarity of the core structure are important characteristics that influence the biological activity of these compounds . The title compound's structure has been determined, showing a nearly planar pyrazolo[1,5-a]pyrimidine unit with distinct rotations of the attached phenyl rings .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions to introduce different functional groups, which can significantly alter their biological properties. For example, the introduction of fluorophores can lead to compounds with large Stokes shifts and high fluorescence quantum yields . The title compound's synthesis involves a condensation reaction, which is a common method for constructing the pyrazolo[1,5-a]pyrimidine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, fluorescence, and reactivity, are influenced by the substituents on the core structure. Compounds with different acceptor or donor groups at position 7 have shown important fluorescence properties . The title compound's crystal packing is dominated by Cl⋯Cl interactions and van der Waals interactions, which can affect its solubility and stability .
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
- Synthesis Methods : The compound has been synthesized via various methods, such as condensation of dimethylamine with corresponding carboxylic acids and saponification with sodium hydroxide, demonstrating versatility in its synthesis approaches (Liu et al., 2016).
- Crystal Structure Analysis : Detailed crystal structure analysis has been conducted, revealing insights into the molecular conformation and interactions, which is essential for understanding its potential applications (Liu et al., 2012).
Biological and Pharmacological Activities
- Anticancer Properties : Studies have shown effective inhibition of cancer cell proliferation, indicating potential applications in cancer therapy (Ju Liu et al., 2016).
- Psoriasis Treatment : Derivatives of this compound have been investigated for their potential in treating psoriasis, a chronic autoimmune disease, by inhibiting FMS-like tyrosine kinase 3 (FLT3) (Guo-Bo Li et al., 2016).
Optical and Fluorescent Properties
- Photophysical Properties : The compound exhibits interesting optical absorption and emission properties, with potential applications in fluorescence and imaging technologies (Felipe S. Stefanello et al., 2022).
Synthesis of Derivatives and Analogues
- Derivative Synthesis : The compound's unique reactivity has been exploited for synthesizing various derivatives, expanding its range of potential applications in different scientific domains (Yan‐Chao Wu et al., 2006).
- Radiotracer Development : Derivatives have been developed for use as radiotracers in tumor detection with positron emission tomography (PET), demonstrating its potential in medical imaging (Jingli Xu et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to target monoamine oxidase b , an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.
Mode of Action
It’s likely that the compound interacts with its target enzyme, potentially inhibiting its function and leading to changes in neurotransmitter metabolism .
Biochemical Pathways
Given its potential target, it may influence the metabolic pathways of monoamine neurotransmitters, such as dopamine and serotonin .
Result of Action
Inhibition of monoamine oxidase b could potentially lead to increased levels of monoamine neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitter .
Safety and Hazards
Direcciones Futuras
The synthetic transformations involving the Pyrazolo[1,5-a]pyrimidine motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . The promising potential of these compounds as candidates for further anticancer therapeutic exploration has been highlighted .
Propiedades
IUPAC Name |
3-chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF4N3/c1-7-12(15)13-20-10(8-2-4-9(16)5-3-8)6-11(14(17,18)19)22(13)21-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTZEGAQKWTXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

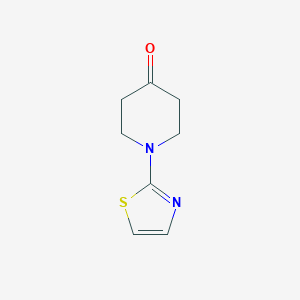
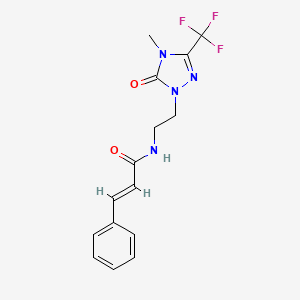
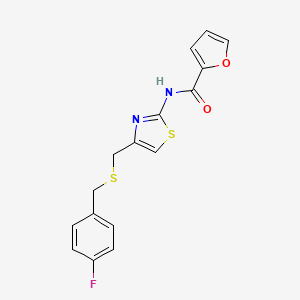
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B3003880.png)
![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3003881.png)
![2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine](/img/structure/B3003882.png)
![2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B3003883.png)
![N-Spiro[4.5]decan-10-ylprop-2-enamide](/img/structure/B3003886.png)
![8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione](/img/structure/B3003889.png)
methanone](/img/structure/B3003890.png)
![3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline](/img/structure/B3003891.png)
![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003892.png)
